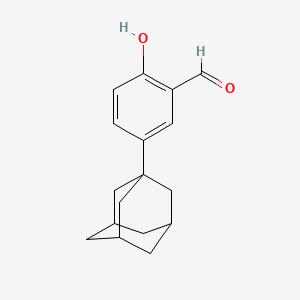

5-(1-Adamantyl)-2-hydroxybenzaldehyde

Description

Significance of the Adamantyl Moiety in Chemical Design and Biological Applications

The adamantane (B196018) molecule, a rigid, cage-like hydrocarbon, bestows a unique set of properties upon molecules to which it is attached. Its three-dimensional structure and high lipophilicity are key attributes that medicinal chemists leverage to enhance the pharmacokinetic profiles of drug candidates. The incorporation of an adamantyl group can improve a drug's ability to cross cell membranes and the blood-brain barrier, increase its metabolic stability, and enhance its binding affinity to biological targets. mdpi.comnih.gov This has led to the successful development of several adamantane-based drugs for a range of diseases, including viral infections and neurodegenerative disorders. nih.gov Beyond pharmaceuticals, the adamantyl group's bulkiness and defined geometry are utilized in materials science to create polymers with enhanced thermal and mechanical properties. mdpi.com

Role of the Salicylaldehyde (B1680747) Scaffold in Organic Synthesis and Functional Molecules

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a versatile building block in organic synthesis. The presence of both a hydroxyl and an aldehyde group in an ortho arrangement allows for a wide array of chemical transformations. It is a precursor in the synthesis of various heterocyclic compounds, such as coumarins and benzofurans. researchgate.net Furthermore, the salicylaldehyde scaffold is renowned for its ability to form stable Schiff bases through condensation reactions with primary amines. These Schiff bases and their metal complexes are of significant interest due to their diverse applications, including as catalysts, fluorescent sensors, and biologically active agents with antimicrobial and anticancer properties. nih.govresearchgate.net

Overview of Academic Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity like 5-(1-Adamantyl)-2-hydroxybenzaldehyde from conception to application typically follows a well-defined research trajectory. Initial efforts focus on the efficient synthesis and thorough characterization of the molecule. Once a reliable synthetic route is established, researchers explore its reactivity, often by derivatizing it to create a library of related compounds, such as Schiff bases or metal complexes. nih.gov These new molecules are then screened for potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govbohrium.com Concurrently, its unique physicochemical properties may be investigated for applications in materials science, such as the development of novel polymers or sensors. This multi-pronged approach allows for a comprehensive understanding of the new compound's potential and paves the way for its translation into practical applications.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(1-adamantyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c18-10-14-6-15(1-2-16(14)19)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,10-13,19H,3-5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOABTLXHWKNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 1 Adamantyl 2 Hydroxybenzaldehyde and Its Analogs

Direct Synthetic Routes to 5-(1-Adamantyl)-2-hydroxybenzaldehyde

The construction of the 5-(1-Adamantyl)-2-hydroxybenzaldehyde molecule typically involves two key transformations: the introduction of the bulky adamantyl group onto a phenolic ring and the subsequent installation of a formyl group ortho to the hydroxyl group. The order of these steps can vary, but the most common strategies involve either the adamantylation of a pre-functionalized phenol (B47542) or the formylation of an adamantyl-substituted phenol.

The introduction of an adamantyl group onto a phenol ring is a crucial step in synthesizing the target compound. This is typically achieved through Friedel-Crafts alkylation. nih.gov The reaction can utilize adamantyl halides (e.g., 1-bromoadamantane) or adamantanols in the presence of an acid catalyst. nih.govrsc.org

One approach involves the acid-catalyzed reaction of phenols with adamantanols. nih.gov Mineral acids like concentrated sulfuric acid can facilitate this reaction under relatively mild conditions. nih.gov A cleaner and more sustainable method employs recyclable ion-exchange sulfonic acid resins as catalysts in acetic acid. nih.govnih.gov This process is efficient for phenols bearing electron-withdrawing groups, although longer reaction times may be required. nih.gov The primary byproduct of this reaction when using adamantanols is water, which can be removed to drive the reaction forward, making the process nearly waste-free. nih.gov The adamantylation of a phenol generally results in a mixture of ortho- and para-substituted products, necessitating separation of the desired isomer.

A convenient one-step synthesis of adamantyl-substituted phenols has also been described using a mixture of a phenol and 1-bromoadamantane (B121549) in N,N-dimethylformamide. rsc.org The choice of the phenolic starting material is critical. To obtain 5-(1-Adamantyl)-2-hydroxybenzaldehyde, one might start with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and perform the adamantylation. However, the presence of the aldehyde group can influence the reactivity and regioselectivity of the adamantylation reaction. Alternatively, 4-adamantylphenol could be synthesized first, followed by formylation.

Ortho-formylation is the selective introduction of a formyl group (-CHO) at the position adjacent to a hydroxyl group on an aromatic ring. Several methods exist for the direct formylation of phenols, though achieving high regioselectivity for the ortho position can be challenging. orgsyn.org

A highly effective and regioselective method for the ortho-formylation of phenols is the Casnati–Skattebøl reaction. thieme-connect.com This reaction utilizes magnesium phenoxides and formaldehyde (B43269). thieme-connect.com An improved and widely used procedure involves the use of magnesium chloride (MgCl₂) and a base like triethylamine (B128534) (Et₃N) with paraformaldehyde. orgsyn.orgmdma.chorgsyn.org This method provides high yields of salicylaldehydes, exclusively at the ortho-position. orgsyn.org The reaction is promoted by electron-donating groups on the phenol ring, such as alkyl and alkoxy substituents. orgsyn.orgmdma.ch While the method is tolerant of some electron-attracting groups, the reaction may proceed more slowly. orgsyn.orgmdma.ch

The mechanism is believed to involve the coordination of the phenoxide and formaldehyde to the magnesium ion, which directs the formylation to the ortho position. sciencemadness.org The reaction typically proceeds by heating the substituted phenol with magnesium chloride, triethylamine, and paraformaldehyde in a suitable solvent like acetonitrile (B52724) under reflux for several hours. orgsyn.org For the synthesis of 5-(1-Adamantyl)-2-hydroxybenzaldehyde, this method would be applied to 4-(1-adamantyl)phenol.

Synthesis of Structurally Related Derivatives and Precursors

5-(1-Adamantyl)-2-hydroxybenzaldehyde serves as a valuable precursor for the synthesis of a variety of heterocyclic and other derivatives. These transformations typically involve reactions at the aldehyde and hydroxyl functional groups.

Thiosemicarbazones are synthesized through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). nih.govresearchgate.net To prepare the thiosemicarbazone of 5-(1-Adamantyl)-2-hydroxybenzaldehyde, the aldehyde would be reacted with thiosemicarbazide, often under acidic catalysis and reflux in a solvent like methanol (B129727) or ethanol (B145695). nih.govnih.govsemanticscholar.org

The general reaction involves mixing the aldehyde and thiosemicarbazide in a suitable solvent. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. semanticscholar.org The synthesis of the precursor, 4-(1-adamantyl)-3-thiosemicarbazide, is a key initial step for creating more complex thiosemicarbazones. nih.gov

The aldehyde functional group of 5-(1-Adamantyl)-2-hydroxybenzaldehyde is a key handle for conversion into five-membered heterocyclic rings like thiadiazoles and oxadiazoles.

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from thiosemicarbazide precursors. For instance, 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione can be prepared from adamantyl-containing starting materials. nih.gov The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can be achieved by reacting thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov The corresponding thiosemicarbazone derived from 5-(1-Adamantyl)-2-hydroxybenzaldehyde could be a key intermediate in various synthetic routes to adamantyl-substituted thiazoles and thiadiazoles. researchgate.netmdpi.com

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.gov A common method involves reacting an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent such as phosphorus oxychloride or thionyl chloride. nih.govjchemrev.com Another approach is the oxidative cyclization of N'-arylidene acetohydrazides or aroyl hydrazones. jchemrev.comorganic-chemistry.org Starting from 5-(1-Adamantyl)-2-hydroxybenzaldehyde, one could first convert the aldehyde to the corresponding carboxylic acid or acid hydrazide, which would then serve as the precursor for the adamantyl-substituted oxadiazole ring.

Secondary amines can be synthesized from salicylaldehydes via reductive amination. This process typically involves two steps: the formation of a Schiff base (imine) by reacting the aldehyde with a primary amine, followed by the reduction of the C=N double bond. mdpi.combohrium.com

For the synthesis of secondary amines derived from 5-(1-Adamantyl)-2-hydroxybenzaldehyde, the aldehyde would first be reacted with a selected primary amine in a solvent like ethanol. The resulting imine intermediate can then be reduced in situ or after isolation. mdpi.com A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). mdpi.com The final secondary amine product is then isolated after an aqueous workup. mdpi.com This methodology allows for the introduction of a wide variety of substituents depending on the primary amine used in the initial step. researchgate.net

Other Functionalized Benzyl (B1604629) and Heterocyclic Derivatives

Beyond the core structure of 5-(1-adamantyl)-2-hydroxybenzaldehyde, significant research has been directed towards the synthesis of its analogs, particularly those incorporating heterocyclic rings. These synthetic efforts leverage the unique properties of the adamantyl group to create a diverse range of functionalized molecules. The methodologies often involve multi-step syntheses starting from adamantane-1-carboxylic acid to build key heterocyclic intermediates, which are then further elaborated.

Adamantyl-Triazole Derivatives

A prominent class of heterocyclic analogs is based on the 1,2,4-triazole (B32235) scaffold. The synthesis of these derivatives typically begins with adamantane-1-carboxylic acid, which serves as a versatile starting material. A common synthetic pathway involves a multi-step sequence to form a key intermediate, 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole. nih.gov

The established synthesis for this intermediate proceeds as follows nih.gov:

Esterification: Adamantane-1-carboxylic acid is first converted to its methyl ester.

Hydrazide Formation: The resulting ester is reacted with hydrazine (B178648) to yield adamantane-1-carboxylic acid hydrazide.

Dithiocarbazate Salt Formation: Treatment of the hydrazide with carbon disulphide in the presence of ethanolic potassium hydroxide (B78521) affords potassium N'-(1-adamantylcarbonyl)dithiocarbazate.

Cyclization: The dithiocarbazate salt is then cyclized by heating with hydrazine hydrate (B1144303) to yield the target intermediate, 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole.

This amino-mercapto-triazole is a crucial building block for further functionalization. One widely used method is the condensation reaction of its amino group with various aromatic aldehydes. This reaction, typically carried out in ethanol or acetic acid, yields a series of 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles, effectively creating a library of Schiff base derivatives. nih.govcapes.gov.br

Further derivatization can be achieved through the Mannich reaction. For instance, selected 4-arylideneamino derivatives can be treated with formaldehyde and a 1-substituted piperazine (B1678402) in ethanol. This reaction introduces a piperazinylmethyl group onto the triazole ring, yielding 5-(1-adamantyl)-4-arylideneamino-2-(4-substituted-1-piperazinylmethyl)-1,2,4-triazoline-3-thiones. nih.govnih.gov A similar reaction with ethyl 4-piperidinecarboxylate and formaldehyde also produces the corresponding N-Mannich bases. nih.govnih.gov

| Derivative Type | Key Reactants | Resulting Compound Class |

|---|---|---|

| Schiff Bases | 5-(1-Adamantyl)-4-amino-3-mercapto-1,2,4-triazole + Aromatic Aldehydes | 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles nih.gov |

| N-Mannich Bases | 4-Arylideneamino derivative + Formaldehyde + 1-Substituted Piperazines | 5-(1-Adamantyl)-4-arylideneamino-2-(4-substituted-1-piperazinylmethyl)-1,2,4-triazoline-3-thiones nih.gov |

| N-Mannich Bases | 4-Arylideneamino derivative + Formaldehyde + Ethyl 4-piperidinecarboxylate | 5-(1-Adamantyl)-4-arylideneamino-2-(4-ethoxycarbonyl-1-piperidylmethyl)-1,2,4-triazoline-3-thiones nih.gov |

Adamantyl-Thiadiazole Derivatives

Another important class of heterocyclic analogs incorporates the 1,3,4-thiadiazole ring. The synthesis of these compounds also frequently utilizes adamantane-1-carboxylic acid as the precursor. A key intermediate, 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione, is synthesized and then used to generate a variety of functionalized derivatives. nih.gov

This thiadiazole scaffold can be modified through several reactions:

Alkylation and Acylation: The thione can be reacted with benzyl halides or substituted benzyl halides to produce 3-(benzyl)- or 3-(4-substituted benzyl) derivatives. nih.gov

Mannich Reaction: Reaction with formaldehyde and substituted piperazines yields 3-(4-substituted-1-piperazinylmethyl) derivatives. nih.gov

Carboxylic Acid Derivatives: Introducing acetic acid or propionic acid moieties at the N-3 position results in compounds such as 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid and its propionic acid analog. nih.gov

Urea Derivatives: The 2-amino-5-(1-adamantyl)-1,3,4-thiadiazole intermediate can be reacted with aryl isothiocyanates to form N'-arylthiourea derivatives. nih.gov

| Derivative Type | Key Reactants/Reaction | Resulting Compound Class |

|---|---|---|

| N-Substituted Thiones | 5-(1-Adamantyl)-1,3,4-thiadiazoline-2-thione + Substituted Benzyl Halides | 5-(1-Adamantyl)-3-(substituted benzyl)-1,3,4-thiadiazoline-2-thiones nih.gov |

| N-Mannich Bases | 5-(1-Adamantyl)-1,3,4-thiadiazoline-2-thione + Formaldehyde + Substituted Piperazines | 5-(1-Adamantyl)-3-(4-substituted-1-piperazinylmethyl)-1,3,4-thiadiazoline-2-thiones nih.gov |

| Carboxylic Acids | Alkylation with haloacetic/halopropionic acid esters followed by hydrolysis | 2-[5-(1-Adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic/propionic acids nih.gov |

| Thioureas | 2-Amino-5-(1-adamantyl)-1,3,4-thiadiazole + Aryl isothiocyanates | N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-N'-arylthioureas nih.gov |

Functionalized Benzyl Derivatives

While the synthesis of adamantyl-containing heterocyclic derivatives is well-documented, the literature focusing on the synthesis of other functionalized benzyl derivatives related to 5-(1-adamantyl)-2-hydroxybenzaldehyde is less extensive. The primary research thrust has been the incorporation of the adamantyl moiety into various heterocyclic systems to explore the combined structural features.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 5-(1-Adamantyl)-2-hydroxybenzaldehyde, ¹H, ¹³C, and two-dimensional NMR techniques would collectively provide an unambiguous assignment of all atoms and confirm the connectivity of the adamantyl and benzaldehyde (B42025) fragments.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected spectrum of 5-(1-Adamantyl)-2-hydroxybenzaldehyde would feature distinct signals for the phenolic hydroxyl proton, the aldehyde proton, the aromatic protons, and the protons of the adamantyl cage.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group. For 2-hydroxybenzaldehyde itself, this proton resonates around δ 9.85 ppm rsc.org.

Phenolic Proton (-OH): A broad singlet is expected, with a chemical shift that can vary significantly (δ 5-12 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding. In many 2-hydroxybenzaldehyde derivatives, strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen shifts this proton significantly downfield, often appearing as a sharp singlet around δ 11.0 ppm rsc.org.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as multiplets in the aromatic region (δ 6.8–7.8 ppm). The substitution pattern (hydroxyl at C2, aldehyde at C1, and adamantyl at C5) breaks the symmetry. The proton at C6 would likely be a doublet, coupled to the proton at C4. The proton at C4 would appear as a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 would be a doublet, coupled to the proton at C4.

Adamantyl Protons: The adamantyl group has a highly symmetric C₃v cage structure, leading to characteristic signals. It contains 15 protons in three distinct chemical environments:

Six equivalent methylene protons (CH₂) adjacent to the quaternary carbons (δ-protons), expected to appear as a broad singlet or multiplet around δ 1.7-1.8 ppm.

Six equivalent methine protons (CH) (γ-protons), appearing as a broad singlet or multiplet around δ 2.0-2.1 ppm.

Three equivalent methylene protons (CH₂) at the bridgehead positions (β-protons), often appearing as a distinct signal further downfield than the other methylene protons due to their proximity to the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(1-Adamantyl)-2-hydroxybenzaldehyde

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenolic OH | ~11.0 | Singlet (s) | Shifted downfield due to strong intramolecular H-bonding. |

| Aldehyde CHO | ~9.9 | Singlet (s) | Characteristic aldehyde proton resonance. |

| Aromatic H | 6.8 - 7.8 | Multiplets (m) | Complex splitting pattern due to 1,2,4-trisubstitution. |

| Adamantyl CH (γ-protons) | ~2.1 | Broad Singlet/Multiplet | 6 protons at the methine positions. |

| Adamantyl CH₂ (β-protons) | ~1.9 | Broad Singlet/Multiplet | 3 protons at the bridgehead methylene positions. |

| Adamantyl CH₂ (δ-protons) | ~1.8 | Broad Singlet/Multiplet | 6 protons at the methylene positions adjacent to quaternary carbons. |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for 5-(1-Adamantyl)-2-hydroxybenzaldehyde would show signals for the aldehyde carbon, the aromatic carbons, and the adamantyl carbons.

Aldehyde Carbonyl Carbon: This signal is highly characteristic and appears far downfield, typically in the range of δ 190–200 ppm, due to the double bond to the highly electronegative oxygen atom.

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The carbon bearing the hydroxyl group (C2) and the carbon attached to the adamantyl group (C5) would be shifted downfield. The carbon attached to the aldehyde group (C1) would also be significantly deshielded. Predicted spectra for 2-hydroxybenzaldehyde show aromatic signals between approximately 115 and 162 ppm hmdb.cahmdb.ca.

Adamantyl Carbons: The adamantyl cage has four distinct carbon environments:

One quaternary carbon (Cq) where the group attaches to the benzene ring.

Three equivalent methine carbons (CH).

Three equivalent methylene carbons (CH₂) at the bridgehead positions.

Three equivalent methylene carbons (CH₂) adjacent to the quaternary carbon. Studies of adamantyl-substituted aromatic compounds provide reference chemical shifts for these carbons nih.govresearchgate.net.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(1-Adamantyl)-2-hydroxybenzaldehyde

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aldehyde C=O | 190 - 200 | Highly deshielded carbonyl carbon. |

| Aromatic C-OH (C2) | 155 - 162 | Deshielded by hydroxyl group. |

| Aromatic C-Ad (C5) | 140 - 150 | Deshielded by adamantyl substituent. |

| Aromatic C-CHO (C1) | 120 - 125 | Quaternary carbon. |

| Aromatic CH (C3, C4, C6) | 115 - 135 | Three distinct signals expected. |

| Adamantyl Cq | ~36 | Quaternary carbon attached to the aromatic ring. |

| Adamantyl CH₂ (β-carbons) | ~40 | Bridgehead methylene carbons. |

| Adamantyl CH₂ (δ-carbons) | ~49 | Methylene carbons adjacent to Cq. |

| Adamantyl CH (γ-carbons) | ~29 | Methine carbons. |

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling, typically over two to three bonds. It would be used to establish the connectivity of the aromatic protons (e.g., confirming the H3-H4 and H4-H6 couplings) and to trace the coupling network within the adamantyl framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). researchgate.netsdsu.edu It is a powerful tool for definitively assigning each carbon atom that bears protons by linking its signal to an already assigned proton signal. For example, the aromatic proton signals would correlate directly to their respective aromatic carbon signals, and the various adamantyl proton signals would correlate to their corresponding CH or CH₂ carbons.

The aldehyde proton signal correlating to the aromatic carbons C1 and C6.

The adamantyl protons correlating to the aromatic carbon C5, confirming the attachment point of the cage to the ring.

Correlations between the aromatic protons and adjacent carbons, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopic Investigations for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectra provide complementary information about the molecular vibrations.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the intramolecularly hydrogen-bonded phenolic hydroxyl group. This is a characteristic feature of 2-hydroxybenzaldehyde derivatives.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The aldehydic C-H stretch gives rise to two characteristic, medium-intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aliphatic C-H stretches of the adamantyl group will produce strong, sharp bands in the 2850–2950 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group is expected around 1650–1670 cm⁻¹. The frequency is lowered from a typical aldehyde (~1720 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.

C=C Stretches: Aromatic ring C=C stretching vibrations will cause several bands of variable intensity in the 1450–1600 cm⁻¹ region.

Adamantyl "Fingerprint": The adamantyl cage has characteristic bending and rocking vibrations that produce a distinct pattern in the "fingerprint" region (below 1500 cm⁻¹), which can confirm its presence.

Table 3: Predicted Key IR Absorption Frequencies for 5-(1-Adamantyl)-2-hydroxybenzaldehyde

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch (Adamantyl) | 2850 - 2950 | Strong |

| Aldehyde C-H stretch | 2750, 2850 | Medium |

| C=O stretch (Aldehyde, conjugated) | 1650 - 1670 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Elucidation and Fragmentation Studies

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering further structural confirmation. The molecular weight of 5-(1-Adamantyl)-2-hydroxybenzaldehyde is 256.34 g/mol scbt.com.

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z 256.

Fragmentation Pattern: The fragmentation would likely proceed through several pathways based on the cleavage of the weakest bonds and the formation of stable fragments.

Loss of Adamantyl Group: The most characteristic fragmentation of adamantane (B196018) itself is the loss of a hydrogen atom to form the stable tertiary adamantyl cation (C₁₀H₁₅⁺) at m/z 135 nih.gov. This would be a very prominent peak.

Loss of CHO: Cleavage of the formyl group ([M-29]⁺) would lead to a fragment at m/z 227.

Loss of CO: Rearrangement and loss of carbon monoxide ([M-28]⁺) is a common fragmentation pathway for aldehydes, which would result in a peak at m/z 228.

Fragments from the Adamantyl Cage: Further fragmentation of the adamantyl cation (m/z 135) would produce smaller hydrocarbon fragments, such as those at m/z 93, 79, and 67, which are characteristic of the adamantane cage structure nih.gov.

Fragments from the Benzaldehyde Moiety: The benzoyl cation ([C₆H₄OHCO]⁺) could also be a possible fragment.

Table 4: Predicted Major Fragments in the Mass Spectrum of 5-(1-Adamantyl)-2-hydroxybenzaldehyde

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 256 | [C₁₇H₂₀O₂]⁺• | Molecular Ion (M⁺•) |

| 255 | [M-H]⁺ | Loss of a hydrogen atom. |

| 227 | [M-CHO]⁺ | Loss of the formyl group. |

| 135 | [C₁₀H₁₅]⁺ | Stable adamantyl cation; likely the base peak. |

| 121 | [HOC₆H₄CHO]⁺• | 2-hydroxybenzaldehyde radical cation. |

| 93, 79, 67 | [C₇H₉]⁺, [C₆H₇]⁺, [C₅H₇]⁺ | Further fragmentation products of the adamantyl cage. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of 5-(1-Adamantyl)-2-hydroxybenzaldehyde be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on:

Molecular Conformation: It would reveal the exact dihedral angle between the plane of the aromatic ring and the aldehyde group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the expected geometry and identify any strain introduced by the bulky adamantyl group.

Intramolecular Interactions: The exact geometry of the intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde oxygen would be determined.

Intermolecular Interactions and Crystal Packing: The analysis would show how the molecules pack in the crystal lattice, revealing any intermolecular hydrogen bonds or van der Waals interactions that dictate the solid-state architecture. While no crystal structure for the title compound is currently available in open databases, data from related structures provide a basis for what to expect.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is an ideal method for investigating the electronic structure and related properties of 5-(1-Adamantyl)-2-hydroxybenzaldehyde.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational analysis is determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a functional like B3LYP with a suitable basis set (e.g., 6-311g(d,p)), the molecular geometry would be optimized to a minimum on the potential energy surface. This process would yield precise bond lengths, bond angles, and dihedral angles. For instance, one would expect the C-C bond distances within the rigid adamantyl cage to be approximately 1.54 Å, a typical value for such structures. The electronic structure analysis would reveal the distribution of electron density, highlighting the electronegative oxygen atoms of the hydroxyl and aldehyde groups, which would be regions of high electron density.

Vibrational Spectra Prediction and Assignment

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond in the hydroxyl group, the C=O stretch of the aldehyde, and various bending and rocking motions of the adamantyl and benzene (B151609) rings. For example, the adamantane (B196018) cage has a characteristic "breathing" mode that is often observed experimentally. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For 5-(1-Adamantyl)-2-hydroxybenzaldehyde, the HOMO would likely be localized on the electron-rich phenyl ring and the hydroxyl group, while the LUMO would be centered on the electron-withdrawing aldehyde group. From these orbital energies, various reactivity descriptors can be calculated, as outlined in the table below.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

Thermodynamic Property Calculations and Reaction Energetics

DFT calculations can also predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. These values are derived from the vibrational analysis and provide insight into the stability of the molecule. Furthermore, these calculations are essential for studying reaction energetics. For example, the energy changes involved in the formation of Schiff bases from 5-(1-Adamantyl)-2-hydroxybenzaldehyde and various amines could be modeled to predict reaction feasibility and product stability.

Molecular Dynamics (MD) Simulations and Intermolecular Interaction Analysis

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with other molecules, such as solvents or biological macromolecules. An MD simulation would track the positions and velocities of all atoms in a system, governed by a force field. This would allow for the study of how 5-(1-Adamantyl)-2-hydroxybenzaldehyde interacts with its environment, for example, how the bulky, lipophilic adamantyl group influences its solubility and binding orientation in a receptor pocket. Analysis of the simulation trajectory can reveal stable intermolecular contacts, such as hydrogen bonds involving the hydroxyl and aldehyde groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Drug-Likeness Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. While a QSAR model cannot be built for a single compound, 5-(1-Adamantyl)-2-hydroxybenzaldehyde could be included in a dataset of related adamantane derivatives to develop such a model. mdpi.comnih.gov The model would use calculated molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area) to predict the activity of new, unsynthesized compounds.

Furthermore, computational tools can predict the "drug-likeness" of a molecule based on established guidelines like Lipinski's Rule of Five. These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate if a compound has properties consistent with orally available drugs. Such an analysis for 5-(1-Adamantyl)-2-hydroxybenzaldehyde would provide a preliminary assessment of its potential as a therapeutic agent.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological activities of the chemical compound 5-(1-Adamantyl)-2-hydroxybenzaldehyde .

Investigations into its antimicrobial, antioxidant, or anti-inflammatory properties, as outlined in the requested article structure, have not been reported. The search results yield information on related but distinct compounds, such as other adamantane derivatives or other substituted benzaldehydes. However, per the strict instructions to focus solely on "5-(1-Adamantyl)-2-hydroxybenzaldehyde," it is not possible to generate a scientifically accurate article with the required detailed research findings and data tables for the specified sections.

Therefore, the content for the following outline cannot be provided:

Investigations into Biological Activities and Structure-Activity Relationships 5.1. Antimicrobial Activity Studies 5.1.1. Antibacterial Efficacy and Mechanistic Insights 5.1.2. Antifungal Efficacy and Mechanistic Insights 5.1.3. Antiviral Activity Assessments (e.g., Anti-HIV-1) 5.1.4. Antitubercular Activity Profiles against Mycobacterium tuberculosis 5.2. Antioxidant and Anti-inflammatory Properties 5.2.1. Free Radical Scavenging Mechanisms and Assays (e.g., ABTS, Phenanthroline)

Investigations into Biological Activities and Structure Activity Relationships

Antioxidant and Anti-inflammatory Properties

In Vitro Anti-inflammatory Pathway Exploration (e.g., BSA Denaturation)

Currently, there is a lack of specific published studies investigating the in vitro anti-inflammatory activity of 5-(1-adamantyl)-2-hydroxybenzaldehyde through methods such as the bovine serum albumin (BSA) denaturation assay. This assay is a well-established method to evaluate the ability of a compound to prevent protein denaturation, a hallmark of inflammation. While adamantane (B196018) derivatives, in general, have been noted for their anti-inflammatory properties, specific data for 5-(1-adamantyl)-2-hydroxybenzaldehyde is not available in the public domain. mdpi.com

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

The potential of adamantane-containing compounds as anticancer agents has been a subject of significant research interest. nih.govnih.gov The lipophilic nature of the adamantane cage is thought to enhance cellular uptake and interaction with intracellular targets. nih.gov

While numerous adamantane derivatives have demonstrated antiproliferative activity against various cancer cell lines, specific data on the effect of 5-(1-adamantyl)-2-hydroxybenzaldehyde on cell viability and its mechanisms of inducing apoptosis are not detailed in available scientific literature. Studies on other adamantyl-substituted compounds have shown induction of apoptosis through various pathways, including caspase activation and modulation of apoptotic proteins. nih.govnih.gov For instance, adamantyl-substituted retinoid-related compounds have been shown to induce apoptosis in human acute myelogenous leukemia cells. nih.gov However, without direct experimental evidence, the specific cellular models affected and the precise apoptotic pathways modulated by 5-(1-adamantyl)-2-hydroxybenzaldehyde remain unelucidated.

A critical aspect of cancer chemotherapy is the selective cytotoxicity of a compound towards cancer cells while sparing normal, healthy cells. While some adamantane derivatives have shown a degree of selectivity, there is no published data available to construct a comparative analysis or a data table on the specificity and selectivity of 5-(1-adamantyl)-2-hydroxybenzaldehyde in cancer versus normal cell lines. mdpi.comnih.gov

Other Biological Activities and Mechanistic Studies

Beyond anti-inflammatory and anticancer activities, the unique structure of 5-(1-adamantyl)-2-hydroxybenzaldehyde suggests potential for other biological interactions.

There is no scientific literature available that specifically evaluates the insecticidal activity of 5-(1-adamantyl)-2-hydroxybenzaldehyde or its potential target interactions in insects.

Aromatic aldehydes have been investigated as allosteric modulators of hemoglobin, with the potential to increase oxygen affinity. nih.govnih.govresearchgate.net This mechanism is of therapeutic interest for conditions like sickle cell disease. The aldehyde group can form a Schiff base with the N-terminal valine of the α-globin chains in hemoglobin, stabilizing the high-oxygen-affinity R-state. nih.gov While this is a known property of some aromatic aldehydes, there are no specific studies demonstrating that 5-(1-adamantyl)-2-hydroxybenzaldehyde acts as an allosteric modulator of hemoglobin or enhances oxygen affinity.

Structure-Activity Relationship (SAR) Elucidation

The biological activities of 5-(1-Adamantyl)-2-hydroxybenzaldehyde and its derivatives are intricately linked to their chemical structures. The elucidation of these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents. The SAR of this class of compounds is primarily determined by the interplay of three key structural features: the adamantyl substituent, the salicylaldehyde (B1680747) core, and the specific functional groups present.

Impact of Adamantyl Substitution on Biological Profiles

The introduction of an adamantyl group into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance pharmacological properties. scispace.com The adamantane moiety is a rigid, three-dimensional, and highly lipophilic hydrocarbon cage. scispace.com This lipophilicity can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of 5-(1-Adamantyl)-2-hydroxybenzaldehyde, the adamantyl group is expected to increase the compound's ability to permeate biological membranes, potentially leading to enhanced intracellular accumulation and interaction with molecular targets. scispace.com Studies on various adamantane derivatives have demonstrated that this moiety can confer a range of biological activities, including antiviral, antimicrobial, and anticancer effects. researchgate.netnih.gov For instance, the lipophilic character of the adamantyl moiety in a series of N-benzylbenzamide derivatives was found to confer greater depigmentation power compared to analogues lacking this substitution. researchgate.net

Furthermore, the bulky and rigid nature of the adamantyl group can provide steric hindrance that may influence ligand-receptor interactions. This steric bulk can either promote a more favorable binding conformation or, conversely, prevent binding to certain targets, thereby contributing to the compound's selectivity. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on adamantyl N-benzylbenzamide derivatives highlighted that the steric contributions of the adamantyl moiety are important for their biological activity. researchgate.net

Influence of Salicylaldehyde Moiety Modifications and Derivatization

The salicylaldehyde moiety, characterized by a hydroxyl group ortho to an aldehyde function on a benzene (B151609) ring, is a privileged scaffold in medicinal chemistry due to its versatile reactivity and diverse biological activities. mdpi.comresearchgate.net Salicylaldehyde and its derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.combohrium.com

Modifications to the salicylaldehyde core of 5-(1-Adamantyl)-2-hydroxybenzaldehyde can significantly impact its biological profile. Derivatization of the aldehyde group, for example, into hydrazones, has been shown to be a fruitful strategy for generating compounds with potent biological activities. mdpi.comnih.gov The condensation of salicylaldehydes with hydrazides to form salicylaldehyde hydrazones can lead to potent inhibitors of fungal growth with minimal mammalian cell toxicity. nih.gov

Similarly, modifications of the phenolic hydroxyl group can alter the compound's electronic and hydrogen-bonding properties, which are often crucial for target interaction. For instance, the synthesis of benzyloxybenzaldehyde derivatives, where the hydroxyl group is etherified, has yielded compounds with significant anticancer activity. nih.gov The position and nature of other substituents on the aromatic ring also play a critical role. For example, the introduction of methoxy (B1213986) groups on the salicylaldehyde ring has been shown to modulate antifungal activity. researchgate.net

The following table summarizes the impact of various modifications to the salicylaldehyde moiety on biological activity, based on studies of related compounds.

| Modification of Salicylaldehyde Moiety | Resulting Derivative Class | Observed Biological Activities |

| Condensation of aldehyde group with hydrazides | Hydrazones | Antifungal, Antimicrobial, Anticancer, Antiviral mdpi.comnih.gov |

| Etherification of hydroxyl group | Benzyloxybenzaldehydes | Anticancer nih.gov |

| Introduction of substituents on the aromatic ring | Substituted Salicylaldehydes | Modulated Antimicrobial and Antioxidant activities researchgate.netmdpi.com |

Role of Specific Functional Groups in Bioactivity

The specific functional groups of 5-(1-Adamantyl)-2-hydroxybenzaldehyde, namely the phenolic hydroxyl group and the aldehyde group, are critical determinants of its biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with biological targets such as enzymes and receptors. The acidity of the phenolic proton can also be important for its mechanism of action.

In a study of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety, contour map analysis from a 3D-QSAR study indicated that the electrostatic contributions of a hydroxyl group are important for activity. researchgate.net The antioxidant activity of phenolic compounds is also closely related to the presence of the hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. researchgate.net

The aldehyde group is an electrophilic center and can participate in various reactions, including the formation of Schiff bases with primary amino groups found in biological macromolecules like proteins and nucleic acids. This reactivity can be the basis for the compound's biological effects. For instance, the antifungal activity of certain benzaldehydes is thought to involve the disruption of cellular antioxidation systems. researchgate.net

The interplay between the hydroxyl and aldehyde groups in the ortho position of the salicylaldehyde moiety can lead to the formation of an intramolecular hydrogen bond. This interaction influences the molecule's conformation and the reactivity of both functional groups. This chelation potential also allows salicylaldehyde derivatives to form stable complexes with metal ions, which can be another avenue for biological activity. mdpi.com

The following table outlines the key functional groups and their likely contributions to the biological activity of 5-(1-Adamantyl)-2-hydroxybenzaldehyde.

| Functional Group | Position | Potential Role in Bioactivity |

| Adamantyl | C5 of Salicylaldehyde | Enhances lipophilicity, provides steric bulk, influences pharmacokinetics. scispace.com |

| Hydroxyl (-OH) | C2 of Salicylaldehyde | Hydrogen bonding, metal chelation, antioxidant activity, electrostatic interactions. researchgate.netmdpi.comresearchgate.net |

| Aldehyde (-CHO) | C1 of Salicylaldehyde | Electrophilic interactions, Schiff base formation, potential for covalent bonding with targets. researchgate.net |

Coordination Chemistry and Metal Complexation

Ligand Design and Chelating Properties of 5-(1-Adamantyl)-2-hydroxybenzaldehyde

5-(1-Adamantyl)-2-hydroxybenzaldehyde is an analogue of salicylaldehyde (B1680747), a classic bidentate ligand in coordination chemistry. The fundamental chelating moiety is the salicylaldehyde framework, where the hydroxyl (-OH) and aldehyde (-CHO) groups are ortho to each other on the benzene (B151609) ring. This arrangement allows for the deprotonation of the hydroxyl group and coordination of both the resulting phenolate (B1203915) oxygen and the aldehyde oxygen to a metal center, forming a stable six-membered chelate ring.

The defining feature of this ligand is the presence of a 1-adamantyl substituent at the 5-position of the benzene ring. The adamantyl group is a bulky, rigid, and lipophilic diamondoid hydrocarbon. Its incorporation into the salicylaldehyde structure is expected to significantly influence the properties of the resulting metal complexes in several ways:

Steric Hindrance: The sheer size of the adamantyl group can dictate the coordination geometry around the metal center, potentially limiting the number of ligands that can coordinate or favoring specific stereoisomers. This steric bulk can also prevent intermolecular interactions, leading to the isolation of monomeric complexes.

Electronic Effects: While primarily considered a non-polar, electron-donating group through induction, the adamantyl substituent can subtly influence the electron density on the aromatic ring and, consequently, the donor strength of the coordinating oxygen atoms.

The chelation of 5-(1-Adamantyl)-2-hydroxybenzaldehyde to a metal ion (M) typically involves the deprotonation of the phenolic hydroxyl group, leading to a bidentate coordination through the phenolate and carbonyl oxygen atoms.

Synthesis and Characterization of Transition Metal and Organometallic Complexes

The synthesis of transition metal complexes with 5-(1-Adamantyl)-2-hydroxybenzaldehyde generally follows established procedures for salicylaldehyde-type ligands. A common method involves the reaction of a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like copper, nickel, cobalt, or zinc) with the ligand in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group.

For instance, the synthesis of a generic M(II) complex can be represented as:

M(X)₂ + 2 C₁₇H₂₀O₂ → [M(C₁₇H₁₉O₂)₂] + 2 HX (where M = a divalent metal ion, X = a counter-ion, and C₁₇H₂₀O₂ is 5-(1-Adamantyl)-2-hydroxybenzaldehyde)

The resulting complexes are often crystalline solids and can be characterized by a range of analytical techniques, including elemental analysis, mass spectrometry, and various spectroscopic methods. The bulky adamantyl group can, in some cases, promote the crystallization of the complexes, making them amenable to single-crystal X-ray diffraction studies.

While specific examples of organometallic complexes involving direct carbon-metal bonds to the aromatic ring of this ligand are not extensively documented in publicly available literature, the synthesis of such compounds could potentially be achieved through methods like directed ortho-metalation, leveraging the coordinating groups to direct the metalation to a specific C-H bond on the benzene ring.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions and Coordination Geometries

The coordination of 5-(1-Adamantyl)-2-hydroxybenzaldehyde to a metal center induces characteristic changes in its spectroscopic signatures, which provide valuable insights into the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: Upon complexation, the broad O-H stretching vibration of the free ligand (typically around 3200-3400 cm⁻¹) disappears, confirming the deprotonation of the phenolic group. The C=O stretching frequency of the aldehyde group (around 1650-1700 cm⁻¹ in the free ligand) typically shifts to a lower wavenumber, indicating the coordination of the carbonyl oxygen to the metal center. Furthermore, new bands at lower frequencies appear, which can be attributed to the M-O stretching vibrations.

UV-Visible Spectroscopy: The electronic spectra of the complexes often exhibit shifts in the ligand-based π-π* and n-π* transitions compared to the free ligand. In the case of transition metal complexes with d-electrons, additional d-d transition bands may appear in the visible region, which are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. The disappearance of the phenolic proton signal in ¹H NMR is a clear indicator of deprotonation and coordination. Shifts in the chemical shifts of the aromatic and aldehyde protons upon complexation also provide evidence of metal-ligand interaction.

The coordination geometry adopted by the metal ion is influenced by the nature of the metal, its oxidation state, and the steric demands of the ligands. For a generic [M(L)₂] complex, common geometries would include tetrahedral or square planar for a four-coordinate metal center.

Biological and Catalytic Applications of Derived Metal Complexes

While the applications of metal complexes derived specifically from 5-(1-Adamantyl)-2-hydroxybenzaldehyde are an emerging area of research, the known biological activities of other adamantane (B196018) derivatives and the catalytic potential of salicylaldehyde-type complexes suggest several promising avenues.

Biological Applications: The adamantane cage is a well-known pharmacophore, present in several antiviral and other therapeutic agents. Its incorporation into metal complexes can enhance their lipophilicity, potentially improving their cellular uptake and biological activity. Metal complexes of adamantyl-containing ligands have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. nih.gov For example, some adamantyl hydrazone metal complexes have shown promising antitumor activity against various cancer cell lines. nih.gov The combination of the bioactive adamantyl moiety and a redox-active metal center could lead to synergistic effects, making these complexes interesting candidates for drug discovery.

Catalytic Applications: The bulky adamantyl group makes these ligands suitable for applications in catalysis where steric control is crucial for selectivity. Adamantane-containing ligands have been employed in various catalytic transformations. researchgate.net Metal complexes of salicylaldehyde derivatives are known to catalyze a range of organic reactions, including polymerizations, oxidations, and C-C coupling reactions. The steric bulk of the 5-(1-adamantyl) substituent could be exploited to create a specific chiral pocket around the metal center in asymmetric catalysis or to enhance the stability and lifetime of the catalyst by preventing deactivation pathways like dimerization.

The research into the coordination chemistry of 5-(1-Adamantyl)-2-hydroxybenzaldehyde is poised to contribute to the development of new materials with tailored properties for applications in medicine and catalysis.

Applications in Materials Science and Supramolecular Chemistry

Molecular Recognition and Host-Guest Chemistry with 5-(1-Adamantyl)-2-hydroxybenzaldehyde Derivatives

The adamantyl group is a prominent guest moiety in host-guest chemistry due to its size, rigidity, and hydrophobicity. Derivatives of 5-(1-adamantyl)-2-hydroxybenzaldehyde leverage this property for molecular recognition. The bulky adamantane (B196018) cage can form stable inclusion complexes with various host molecules, such as cyclodextrins, calixarenes, and other cavity-containing macrocycles.

The formation of these host-guest complexes is driven by non-covalent interactions, including hydrophobic effects and van der Waals forces. The salicylaldehyde (B1680747) head of the molecule, often converted into a Schiff base, can provide additional interaction sites (e.g., for hydrogen bonding or metal coordination), leading to multi-level recognition events. This dual functionality allows for the design of systems where the adamantyl group acts as an anchor, positioning the functional part of the molecule within a specific environment of the host.

Research on related adamantane-functionalized molecules has demonstrated their strong affinity for host molecules like β-cyclodextrin. This interaction has been utilized to improve the solubility of adamantane-containing compounds and to construct supramolecular polymers and hydrogels. While specific studies on 5-(1-adamantyl)-2-hydroxybenzaldehyde are limited, the principles of adamantane's role in host-guest chemistry are directly applicable to its derivatives.

Self-Assembly and Self-Organization Processes for Advanced Architectures

The distinct structural features of 5-(1-adamantyl)-2-hydroxybenzaldehyde derivatives make them excellent candidates for directing self-assembly and self-organization processes. The bulky adamantyl group can act as a "steric foot," influencing the packing of molecules in the solid state and preventing dense, close-packed arrangements. This can lead to the formation of porous materials or specific, pre-determined supramolecular architectures.

In the context of crystal engineering, the adamantane moiety can participate in weak non-covalent interactions, such as C-H···π and C-H···O interactions, which, in concert with stronger interactions like hydrogen bonds from the salicylaldehyde-derived portion, can guide the formation of complex crystal lattices. Schiff base derivatives, in particular, offer a planar imine linkage and potential for π-π stacking, providing another layer of control over the self-assembly process.

These self-organization principles are fundamental to the bottom-up fabrication of novel materials with tailored properties, including nanostructured films and crystalline solids with desired topologies.

Development of Functional Supramolecular Systems (e.g., Sensors, Receptors)

Derivatives of 5-(1-adamantyl)-2-hydroxybenzaldehyde, especially Schiff bases, are widely explored in the development of functional supramolecular systems, such as chemical sensors and receptors. The salicylaldehyde core can be readily modified to create a binding site for specific ions or molecules. The imine nitrogen and phenolic oxygen of the Schiff base derivatives form a chelating pocket suitable for coordinating with metal ions.

For instance, Schiff base complexes of transition metals have been shown to exhibit significant biological activities and can act as enzyme inhibitors. nih.gov This functionality is a direct result of the specific coordination environment created by the ligand. While research on 5-(1-adamantyl)-2-hydroxybenzaldehyde-based sensors is an emerging area, the foundational chemistry of salicylaldehyde Schiff bases as fluorescent sensors for metal ions like Zn(II) is well-established. nih.gov

| Derivative Type | Functional Role | Potential Application |

| Schiff Base | Metal Ion Chelation | Fluorescent or Colorimetric Sensors |

| Host-Guest Adduct | Molecular Recognition | Selective Receptors, Drug Delivery |

| Metal Complex | Catalysis, Biological Interaction | Catalysts, Enzyme Inhibitors |

This table is generated based on the established roles of adamantane and salicylaldehyde derivatives in supramolecular chemistry.

Integration into Metal-Organic Coordination Networks and Frameworks

The ability of 5-(1-adamantyl)-2-hydroxybenzaldehyde derivatives to act as ligands for metal ions is crucial for their integration into metal-organic coordination networks and, potentially, metal-organic frameworks (MOFs). By reacting these ligands with metal salts, it is possible to construct extended structures where the metal ions act as nodes and the organic ligands act as linkers.

The adamantyl group plays a significant role in this context. Its bulkiness can be used to control the dimensionality and porosity of the resulting network. For example, it can prevent the formation of dense, non-porous structures and instead favor the creation of 1D chains, 2D layers, or even 3D frameworks with voids and channels. These porous materials could have applications in gas storage, separation, and catalysis.

Studies on adamantane-derived Schiff bases have shown their capability to form stable complexes with various transition metals, including Zn(II), Co(II), and Cr(III). nih.gov The geometry of these complexes, which can range from tetrahedral to octahedral, dictates the geometry of the resulting coordination network. nih.gov The synthesis of such networks using 5-(1-adamantyl)-2-hydroxybenzaldehyde derivatives represents a promising strategy for creating new functional materials.

| Metal Ion | Typical Coordination Geometry | Potential Network Structure |

| Zn(II) | Tetrahedral | 3D Diamondoid or 2D Layered Networks |

| Co(II) | Tetrahedral or Octahedral | Varied, from discrete complexes to extended frameworks |

| Cr(III) | Octahedral | 3D Frameworks |

| Cu(II) | Square Planar or Distorted Octahedral | 1D Chains or 2D Grids |

This table illustrates potential outcomes based on the known coordination preferences of metal ions with Schiff base ligands.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 5-(1-Adamantyl)-2-hydroxybenzaldehyde and its derivatives will likely prioritize efficiency, sustainability, and versatility. Current methods for synthesizing substituted benzaldehydes often involve multi-step processes that can be time- and energy-consuming. researchgate.netresearchgate.net

Future research should focus on developing more direct and environmentally benign synthetic routes. This could involve:

Green Chemistry Principles: The application of green chemistry is paramount. This includes the use of safer, renewable solvents, minimizing the use of hazardous reagents, and exploring catalytic methods that operate under milder conditions. mdpi.comacs.orgnih.gov For instance, employing microwave-assisted synthesis could significantly reduce reaction times and energy consumption. researchgate.net

Catalytic C-H Functionalization: A highly attractive future direction is the direct C-H functionalization of the adamantane (B196018) cage or the phenolic ring. This advanced technique could provide a more atom-economical route to the target molecule and its analogs, bypassing the need for pre-functionalized starting materials. researchgate.net

| Proposed Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. | Optimization of reaction conditions (temperature, time, power) for adamantane incorporation. |

| One-Pot Reduction/Cross-Coupling | Increased efficiency, reduced waste from intermediate purification steps. | Development of stable intermediates that allow for sequential reactions without isolation. acs.org |

| Green Catalysis | Use of non-toxic, recyclable catalysts (e.g., β-cyclodextrin), milder reaction conditions. acs.org | Screening and development of catalysts effective for bulky adamantane substrates. |

Advanced Mechanistic Studies of Biological Activities at a Molecular Level

Adamantane derivatives are known to exhibit a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. researchgate.netmdpi.comnih.gov The bulky, lipophilic adamantyl group often enhances a molecule's ability to bind to biological targets by fitting into hydrophobic pockets of enzymes or receptors. nih.govnih.gov For 5-(1-Adamantyl)-2-hydroxybenzaldehyde, a critical area of future research is to elucidate its specific mechanisms of action at the molecular level.

Prospective research endeavors should include:

Target Identification: Comprehensive screening against a panel of biological targets, such as kinases, proteases, and receptors like the sigma-2 receptor, could identify specific proteins with which the compound interacts. nih.govresearchgate.net

Molecular Docking and Simulation: In silico studies, including molecular docking and molecular dynamics simulations, can predict and analyze the binding modes of 5-(1-Adamantyl)-2-hydroxybenzaldehyde with its biological targets. nih.govnih.govresearchgate.netbohrium.com This can provide insights into the key interactions that drive its biological activity.

Biophysical Assays: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the compound's interaction with its identified targets, confirming the predictions from computational models.

Rational Design of Targeted Functional Molecules with Enhanced Efficacy and Specificity

Building on mechanistic insights, the rational design of new functional molecules derived from the 5-(1-Adamantyl)-2-hydroxybenzaldehyde scaffold is a promising avenue for developing agents with improved therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the lead compound to optimize its biological effects. nih.govnih.govresearchgate.netpharmacy180.com

Future design strategies could explore:

Scaffold Modification: The aldehyde and hydroxyl groups on the benzaldehyde (B42025) ring are ripe for chemical modification. The aldehyde can be converted into various other functional groups, such as Schiff bases, imines, or heterocyclic rings (e.g., oxadiazoles, triazoles), to create a library of new derivatives. nih.govmdpi.com

Targeted Drug Conjugation: The scaffold could be used to conjugate with other known pharmacophores to create hybrid molecules with dual-action mechanisms or improved targeting capabilities.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres could modulate its pharmacokinetic properties, such as solubility and metabolic stability, without losing biological activity. nih.gov

| Modification Strategy | Target Functional Group | Potential Outcome |

| Heterocycle Formation | Aldehyde group | Creation of novel derivatives with potentially enhanced antimicrobial or anti-inflammatory activity. nih.gov |

| Schiff Base Condensation | Aldehyde group | Synthesis of ligands for metal complexes or compounds with distinct biological profiles. |

| Etherification/Esterification | Hydroxyl group | Alteration of lipophilicity and pharmacokinetic properties. |

| Ring Substitution | Phenyl ring | Fine-tuning of electronic properties and target-binding interactions. |

Development of Advanced Supramolecular Materials and Hybrid Systems

The adamantane moiety is renowned in supramolecular chemistry for its ability to act as an excellent guest molecule in host-guest systems, particularly with macrocycles like cyclodextrins and cucurbiturils. nih.govresearchgate.netmdpi.com This property makes 5-(1-Adamantyl)-2-hydroxybenzaldehyde an attractive building block for the bottom-up construction of advanced materials.

Future research in this area should investigate:

Self-Assembling Systems: The amphiphilic nature of molecules derived from this scaffold could be exploited to create self-assembling structures like micelles, vesicles, or hydrogels for applications in drug delivery. tandfonline.comdoi.org

Hybrid Materials: The compound can be non-covalently anchored to surfaces or polymers functionalized with host molecules. This could lead to the development of recoverable catalysts, sensors, or smart materials that respond to external stimuli. mdpi.commdpi.com

Metal-Organic Frameworks (MOFs): The benzaldehyde and hydroxyl functionalities could be used to design ligands for the synthesis of novel MOFs. The adamantane units within the pores of such frameworks could create unique hydrophobic environments for selective adsorption or catalysis. mdpi.com

The exploration of 5-(1-Adamantyl)-2-hydroxybenzaldehyde is at a nascent stage, yet its structural features suggest a wealth of possibilities. A concerted, multidisciplinary research effort focused on sustainable synthesis, deep mechanistic understanding, rational molecular design, and supramolecular engineering will be crucial to fully realize the scientific and practical potential of this promising compound.

Q & A

Q. How does substituent variation on the benzaldehyde ring affect the biological activity of adamantyl-containing derivatives?

- Methodological Answer : Synthesize analogs with electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups. Assess bioactivity (e.g., antimicrobial, enzyme inhibition) via in vitro assays. QSAR models correlate substituent effects with activity trends, prioritizing candidates for further study .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.